molecular formula C10H9BrN2S B14016200 5-(4-Bromo-3-methylphenyl)thiazol-2-amine

5-(4-Bromo-3-methylphenyl)thiazol-2-amine

Cat. No.: B14016200
M. Wt: 269.16 g/mol
InChI Key: XTPMMQJNJJEBNO-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methylphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo and methyl group attached to the phenyl ring, which is further connected to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-methylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in 5-(4-Bromo-3-methylphenyl)thiazol-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under reflux conditions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising antimicrobial and anticancer activities.

    Material Science: Thiazole derivatives, including 5-(4-Bromo-3-methylphenyl)thiazol-2-amine, are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a molecular probe in biological studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-3-methylphenyl)thiazol-2-amine is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(4-bromo-3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

XTPMMQJNJJEBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(S2)N)Br

Origin of Product

United States

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